molecular formula C11H13BrFNO B1604177 2-Bromo-5-fluoro-N-isobutylbenzamide CAS No. 951884-17-6

2-Bromo-5-fluoro-N-isobutylbenzamide

Cat. No.: B1604177
CAS No.: 951884-17-6
M. Wt: 274.13 g/mol
InChI Key: FDHFKYPOGPADGG-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₃BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with an isobutyl group attached to the amide nitrogen

Properties

IUPAC Name

2-bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFKYPOGPADGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640749
Record name 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-17-6
Record name 2-Bromo-5-fluoro-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-isobutylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the reaction of the bromofluorobenzene intermediate with isobutylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-fluoro-N-isobutylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of N-isobutyl-2-bromo-5-fluoroaniline.

    Oxidation: Formation of 2-bromo-5-fluorobenzoic acid.

Scientific Research Applications

2-Bromo-5-fluoro-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets. The isobutyl group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzamide: Lacks the isobutyl group, which may affect its solubility and biological activity.

    2-Bromo-5-fluoro-N-butylbenzamide: Similar structure but with a different alkyl group, potentially altering its chemical and biological properties.

    2-Bromo-5-fluoro-N-cyclopropylbenzamide: Contains a cyclopropyl group, which may influence its steric interactions and reactivity.

Uniqueness

2-Bromo-5-fluoro-N-isobutylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with an isobutyl group on the amide nitrogen. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Bromo-5-fluoro-N-isobutylbenzamide is an organic compound characterized by its unique structure, which includes bromine and fluorine substituents on a benzene ring and an isobutyl group attached to the amide nitrogen. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₃BrFNO
  • Molecular Weight : 275.13 g/mol
  • Boiling Point : Approximately 314 °C
  • Density : 1.37 g/cm³

The biological activity of 2-Bromo-5-fluoro-N-isobutylbenzamide is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing for selective substitution reactions that can modify enzyme activity or protein interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-Bromo-5-fluoro-N-isobutylbenzamide. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SUIT-2 (pancreatic cancer)
  • HT-29 (colon cancer)

Table 1 summarizes the IC50 values of related compounds against these cell lines:

CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)
Cisplatin31.620.525.0
Compound 5e0.4>300.5
Compound 5l0.4>30>30

The most potent derivatives were found to be significantly more effective than cisplatin, a standard chemotherapy drug, indicating their potential as novel anticancer agents .

Enzyme Interaction Studies

The compound has also been investigated for its role as a biochemical probe to study enzyme interactions. The unique substituents on the benzene ring allow it to modulate enzyme activity, making it a valuable tool in biochemical research.

Structure-Activity Relationship (SAR)

The structural modifications in compounds similar to 2-Bromo-5-fluoro-N-isobutylbenzamide have been linked to their biological activities. The SAR studies indicate that:

  • The presence of halogens (bromine and fluorine) enhances cytotoxicity.
  • The isobutyl group contributes to hydrophobic interactions that may improve cell permeability.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized benzamide derivatives, including those similar to 2-Bromo-5-fluoro-N-isobutylbenzamide. Results indicated that certain derivatives induced apoptosis in cancer cells, characterized by nuclear condensation and fragmentation .
  • Biochemical Probing : Research demonstrated that halogenated benzamides could effectively inhibit specific enzymes involved in cancer cell proliferation, suggesting their potential use in targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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